molecular formula C19H23NO4 B3916559 6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B3916559
M. Wt: 329.4 g/mol
InChI Key: JBANBRGZVNVLOQ-UHFFFAOYSA-N
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Description

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring substituted with dimethyl groups, a hydroxy group, and a chromenone core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves a multi-step process. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of a chromenone derivative with formaldehyde and 2,6-dimethylmorpholine under acidic conditions . The reaction is usually carried out in an ethanol-chloroform mixture at room temperature, yielding the desired product as a brownish-yellow powder .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to a dihydro derivative using reducing agents such as sodium borohydride.

    Substitution: The morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrochromenone derivative.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a chromenone core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-11-8-20(9-12(2)23-11)10-16-17(21)7-6-14-13-4-3-5-15(13)19(22)24-18(14)16/h6-7,11-12,21H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBANBRGZVNVLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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